5-HT2A serotonin and selective D2-like dopamine receptor antagonist (Ki values are 0.06, 0.6, 0.08, ~ 350, ~ 3500 nM for D2, D3, D4, D1 and D5 receptors respectively). Antipsychotic.
Spiperone hydrochloride
CAS No.: 2022-29-9
Cat. No.: VC0004298
Molecular Formula: C23H27ClFN3O2
Molecular Weight: 431.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2022-29-9 |
---|---|
Molecular Formula | C23H27ClFN3O2 |
Molecular Weight | 431.9 g/mol |
IUPAC Name | 8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
Standard InChI | InChI=1S/C23H26FN3O2.ClH/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20;/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29);1H |
Standard InChI Key | QUIKMLCZZMOBLH-UHFFFAOYSA-N |
SMILES | C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F.Cl |
Canonical SMILES | C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F.Cl |
Appearance | Assay:≥98%A solid |
Spiperone hydrochloride is a potent antagonist of both serotonin 5-HT2A and dopamine D2-like receptors. It is widely used in research for its ability to block these receptors, which are crucial in various neurological processes. The compound's chemical name is 8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro decan-4-one hydrochloride, with a molecular formula of C23H26FN3O2- HCl and a molecular weight of approximately 431.9 Da .
Biological Activity
Spiperone hydrochloride acts as a potent antagonist for serotonin 5-HT2A receptors and dopamine D2-like receptors. The Ki values for its interaction with dopamine receptors are as follows: 0.06 nM for D2, 0.6 nM for D3, and 0.08 nM for D4 receptors. It also shows affinity for D1 and D5 receptors, though significantly lower, with Ki values of approximately 350 nM and 3500 nM, respectively .
Receptor Type | Ki Value (nM) |
---|---|
D2 | 0.06 |
D3 | 0.6 |
D4 | 0.08 |
D1 | ~350 |
D5 | ~3500 |
5-HT2A | Not specified |
Research Applications
Spiperone hydrochloride is primarily used in laboratory research for studying the roles of serotonin and dopamine in neurological processes. Its ability to block specific receptors makes it a valuable tool for investigating the pharmacology of these neurotransmitter systems. Additionally, it has been explored for its potential effects on calcium-activated chloride channels, which could have implications for conditions like cystic fibrosis .
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